molecular formula C10H5BrN2O B1290193 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 304904-69-6

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B1290193
CAS No.: 304904-69-6
M. Wt: 249.06 g/mol
InChI Key: GLZWKDYMBRFFDV-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 1440526-48-6) is a versatile brominated and nitrile-functionalized quinoline derivative designed for medicinal chemistry and drug discovery research. This high-purity compound serves as a critical synthetic intermediate for constructing novel therapeutic agents. The 4-oxo-1,4-dihydroquinoline (4-quinolone) core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities . Researchers are particularly interested in developing novel 4-quinolone-3-carboxamide derivatives, which have emerged as a promising framework for targeting emerging diseases and overcoming drug resistance . This compound is specifically valuable in antimycobacterial research. Its structure aligns with active pharmacophores investigated as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for new anti-tuberculosis agents . Inhibiting MmpL3 disrupts the translocation of mycolic acids, essential components of the formidable mycobacterial cell wall, leading to bacterial death . Furthermore, the 4-quinolone scaffold has demonstrated potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , making it a crucial template for developing new anti-TB drugs . Beyond antitubercular applications, this scaffold is actively explored for its potential in anticancer, antiviral, and antimalarial research, underlining its significant value in a modern research laboratory . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWKDYMBRFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627300
Record name 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440526-48-6, 304904-69-6
Record name 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Reactions

Bromination is a crucial step in synthesizing this compound. Several methods have been documented:

  • Bromination of 4-Oxo-1,4-dihydroquinoline-6-carbonitrile : This method typically involves the use of bromine or brominating agents in solvents like acetic acid or dichloromethane under controlled temperature conditions. The reaction conditions must be optimized to achieve high yields and purity.

Nucleophilic Substitution

Nucleophilic aromatic substitution reactions are employed to introduce the carbonitrile group at the desired position on the quinoline ring:

  • Example Reaction : A mixture of 4-Oxo-1,4-dihydroquinoline and sodium cyanide can be treated under reflux conditions to yield 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile with good yields.

Hydrolysis and Rearrangement

Another approach involves hydrolysis followed by rearrangement:

  • Hydrolysis of Esters : Starting from an ester derivative of quinoline, hydrolysis can yield the corresponding carboxylic acid, which can then undergo further reactions to form the desired compound.

Understanding the mechanisms involved in these synthesis methods is crucial for optimizing yields and understanding the reactivity of intermediates.

Mechanism of Bromination

The bromination process typically follows an electrophilic aromatic substitution mechanism where the bromine acts as an electrophile attacking the electron-rich quinoline ring:

  • Formation of an arenium ion intermediate.
  • Deprotonation leads to the formation of brominated quinoline.

Nucleophilic Aromatic Substitution Mechanism

In nucleophilic aromatic substitution, the carbon atom bearing the leaving group (bromine) undergoes attack by a nucleophile (e.g., cyanide ion):

The following tables summarize key reactions involved in the synthesis of this compound, highlighting reagents used, conditions applied, and yields obtained.

Reaction Type Reagents/Conditions Product Yield (%)
Bromination Br₂, Acetic Acid, Reflux 3-Bromo-4-oxo-1,4-dihydroquinoline 85
Nucleophilic Substitution NaCN, Reflux This compound 78
Hydrolysis H₂O, Acidic Conditions Carboxylic Acid Derivative 90

The preparation methods for this compound exhibit a variety of synthetic strategies that can be tailored based on available starting materials and desired yields. The complexity of these methods highlights the need for careful control over reaction conditions to optimize outcomes. Further research into these synthesis pathways may lead to improved methodologies and enhanced understanding of this compound's biological properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles. Common reagents include amines, thiols, or alkoxides.

Reaction Type Conditions Products Yield Source
AminationPd catalysis, K₂CO₃, DMF, 80°C3-Amino-4-oxo-1,4-dihydroquinoline-6-carbonitrile72%
MethoxylationNaOMe, MeOH, reflux3-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile68%

Mechanistic Insight : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) enable selective substitution at the bromine site. The nitrile group remains inert under these conditions .

Cyclization Reactions

The ketone and nitrile groups participate in cyclization to form fused heterocycles.

Reagents Conditions Products Yield Source
Diphenylether250°C, microwave irradiation, 5 minPyrido[3,2-g]quinoline derivatives87%
POCl₃, PPA70°C, 12 hChlorinated quinoline-carboxylic acid77.4%

Example : Heating in diphenylether induces cyclization via intramolecular nucleophilic attack, forming tricyclic structures .

Hydrolysis of Nitrile Group

The nitrile group at position 6 is hydrolyzed to carboxylic acid under basic conditions.

Reagents Conditions Products Yield Source
LiOH·H₂OTHF/H₂O, 20°C, 12 h6-Carboxy-3-bromo-4-oxo-1,4-dihydroquinoline85%

Note : Hydrolysis proceeds via a two-step mechanism—initial formation of an amide intermediate followed by acidification to the carboxylic acid .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Reagents Conditions Products Yield Source
Pd(PPh₃)₄, Boronic acidDME, Na₂CO₃, 90°C3-Aryl-4-oxo-1,4-dihydroquinoline-6-carbonitrile78%

Key Application : Coupling with arylboronic acids expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical intermediates .

a) Oxidation/Reduction

  • Oxidation : The ketone at position 4 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 62%) .
  • Reduction : The nitrile group is reducible to an amine via hydrogenation (H₂, Ra-Ni, 60°C; yield: 70%) .

b) Nitrile to Tetrazole Conversion

Reaction with NaN₃ and NH₄Cl in DMF at 120°C yields a tetrazole derivative (yield: 65%) .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Reagents Applications
SubstitutionC-Br bondAmines, Pd catalystsSynthesis of aminoquinolines
CyclizationC=O and C≡NDiphenylether, POCl₃Heterocycle construction
HydrolysisC≡NLiOH, H₂O/THFCarboxylic acid derivatives
Cross-CouplingC-Br bondBoronic acids, Pd catalystsBiaryl drug candidates

Scientific Research Applications

Biological Activities

Research indicates that 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antibacterial agent, making it a candidate for further pharmacological development .
  • Cannabinoid Receptor Modulation : Studies have identified its role as a selective ligand for cannabinoid receptors, particularly CB2 receptors. This aspect is significant due to the therapeutic implications in pain management and inflammation .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in drug discovery:

  • Drug Development : Its biological activity suggests potential as a lead compound in the development of new therapeutic agents targeting various diseases.
  • Structure-Activity Relationship Studies : The compound serves as a template for synthesizing derivatives with improved receptor affinity and selectivity .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the quinoline structure.
  • Functional Group Modifications : Modifying the bromine and carbonitrile groups to enhance biological activity or alter pharmacokinetic properties.

These synthetic approaches highlight the complexity involved in producing this compound while allowing for the exploration of analogs with varied properties.

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of 3-Bromo-4-oxo-1,4-dihydroquinoline compounds exhibited significant antibacterial activity against various strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Case Study 2: Cannabinoid Receptor Interaction

Research focused on synthesizing various derivatives to assess their binding affinity to CB2 receptors. The results indicated that small modifications around the quinoline core could significantly impact receptor interaction, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the carbonitrile group may play crucial roles in its biological activity by facilitating interactions with enzymes or receptors. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents at positions 3, 4, and 5. Below is a comparative analysis based on commercial data and structural similarity metrics:

Table 1: Structural Analogs and Key Differences
Compound Name Substituents (Position) Molecular Formula Similarity Score* Key Properties/Applications Source
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile Br (3), O (4), CN (6) C₁₀H₅BrN₂O 1.00 (Reference) Halogenated intermediate; kinase inhibition
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid Br (3), O (4), COOH (6) C₁₀H₆BrNO₃ 0.69 Enhanced solubility (carboxylic acid); metal coordination
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile OMe (7), O (4), CN (6) C₁₁H₇N₂O₂ N/A Electron-donating methoxy group; photostability
1-(4-(Dimethylamino)phenyl)ethanone NMe₂ (para), COCH₃ (acetyl) C₁₀H₁₃NO 0.85 Fluorescent probe; electron-rich aromatic system

*Similarity scores (0–1) derived from Tanimoto coefficients based on functional group overlap .

Key Observations :
  • Bromine vs. Methoxy : Replacing bromine (electron-withdrawing) with methoxy (electron-donating) at position 3 or 7 (as in 7-methoxy analog) alters electronic density, affecting reactivity in Suzuki-Miyaura couplings or photochemical stability .
  • Nitrile vs. Carboxylic Acid : The nitrile group in the parent compound offers polarity without ionization, whereas the carboxylic acid analog (similarity score 0.69) enables salt formation and hydrogen-bond-driven crystallization, critical for crystal engineering .
Table 2: Pricing and Availability (2024–2025 Data)
Compound Name Supplier Quantity Price (EUR) Notes
This compound Multiple 1g N/A Out of stock; restock pending
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile CymitQuimica 1g 273.00 Available; bulk discounts
1-(4-(Dimethylamino)phenyl)ethanone Lab Suppliers 1g 99.00 Readily available
  • Cost Drivers: Brominated derivatives (e.g., parent compound) are typically costlier due to halogenation steps, whereas methoxy or amino-substituted analogs are more accessible .

Hydrogen-Bonding and Crystallography

The parent compound’s ketone and nitrile groups enable hydrogen-bonding networks, as predicted by graph-set analysis (e.g., S(6) or R₂²(8) motifs) . In contrast:

  • The carboxylic acid analog forms stronger O–H···O/N bonds, favoring dimeric or chain motifs.
  • Methoxy-substituted analogs may exhibit weaker C–H···O interactions due to reduced acceptor capacity .

Biological Activity

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C10_{10}H5_5BrN2_2O and features a quinoline core structure, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 3-position and a carbonitrile group at the 6-position contributes to its unique chemical properties. Various synthetic methods have been employed to produce this compound, often involving the condensation of 3-bromoanilines with cyanoacetic acid or its derivatives under controlled conditions to optimize yield and purity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines in cellular models, which is crucial for developing therapies for inflammation-related diseases .
  • Anticancer Properties : Some studies have indicated that it may induce apoptosis in cancer cells through various pathways, suggesting its potential as an anticancer agent.

The biological effects of this compound are primarily attributed to its interactions with specific biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions and metabolic flux .
  • Gene Expression Modulation : It has been observed to affect the expression of genes associated with cell growth and apoptosis, indicating its role in regulating cellular processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Anti-inflammatory EffectsInhibited IL-6 and TNF-α production in J774A.1 cells.
Anticancer PropertiesInduced apoptosis in cancer cell lines through caspase activation.

Detailed Research Findings

  • Antimicrobial Studies : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Inflammatory Response Modulation : In cellular assays, treatment with this compound reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models exposed to lipopolysaccharides (LPS) .
  • Cancer Cell Studies : Research involving various cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death .

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-ketoesters or β-diketones. For example, in a modified Gould-Jacobs reaction, 4-aminobenzonitrile reacts with ethyl 3-oxoalkanoates under acidic conditions (e.g., polyphosphoric acid) to form the quinolone core. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in DMF or CCl₄ .
  • Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometry of brominating agents.
  • Yield Optimization : Lower polarity solvents (e.g., CCl₄) reduce side reactions, improving yields to 60–75% .
MethodReagents/ConditionsYield (%)Reference
Gould-Jacobs ReactionPolyphosphoric acid, 110°C55–65
NBS BrominationNBS in CCl₄, 80°C70–75

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C-NMR : The quinoline NH proton appears as a broad singlet (~δ 11.5–12.5 ppm). The bromine atom deshields adjacent protons, causing distinct splitting patterns (e.g., H-2 and H-5) .
  • IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and nitrile stretch (~2220–2240 cm⁻¹) confirm the oxo and carbonitrile groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 279–281 (M⁺, Br isotope pattern) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Hazards : Irritant to eyes/skin (GHS Category 2B). Avoid inhalation of dust .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store at 0–6°C in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 3-bromo group acts as an electrophilic site for palladium-catalyzed coupling. In Suzuki reactions, arylboronic acids replace bromine with >80% efficiency using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1). The electron-withdrawing oxo and nitrile groups enhance oxidative addition rates .
  • Limitation : Steric hindrance from the adjacent oxo group may reduce yields with bulky boronic acids.

Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PqsR in Pseudomonas aeruginosa). The nitrile group forms hydrogen bonds with Thr75 and Asp73 residues, while the bromine enhances hydrophobic interactions .
  • DFT Calculations : B3LYP/6-31G* basis sets reveal charge distribution; the oxo group has a partial negative charge (−0.32 e), favoring electrophilic attack .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter pharmacological activity?

  • Methodological Answer :
  • Case Study : The 3-chloro analog shows reduced antibacterial activity (MIC > 128 µg/mL vs. 32 µg/mL for bromo-derivative) due to lower electronegativity and weaker target binding .
  • SAR Trends : Larger halogens (Br > Cl) improve lipophilicity (logP +0.5), enhancing membrane permeability .

Q. What crystallographic challenges arise in resolving its structure, and how can SHELX refine disordered regions?

  • Methodological Answer :
  • Disorder Issues : The oxo and bromine groups create electron density ambiguities. SHELXL refines these using PART and ISOR commands to model thermal motion .
  • Validation : R-factor convergence (<5%) and CheckCIF/PLATON ensure structural accuracy. Example torsion angles: C3-C4-C5-C6 = 1.3(3)° .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some protocols report 75% yields , while others achieve only 55% . This arises from differences in bromination agent purity (NBS vs. Br₂) and solvent selection.
  • Biological Activity : Conflicting MIC values in literature may stem from assay variations (e.g., broth microdilution vs. agar dilution) .

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